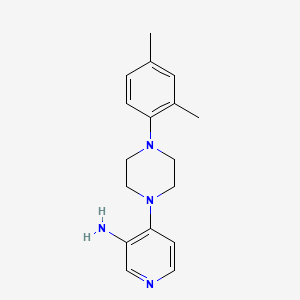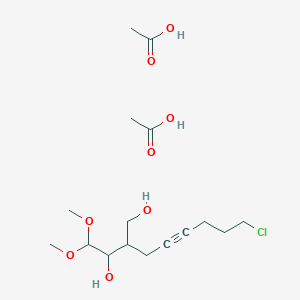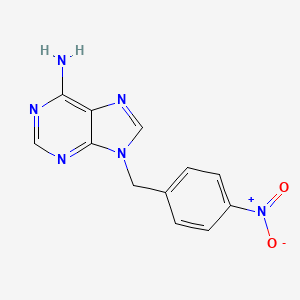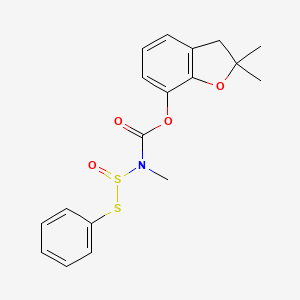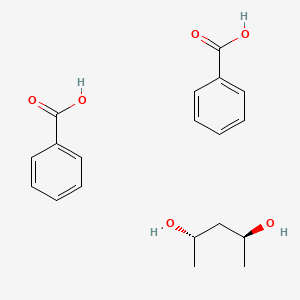
Benzoic acid--(2S,4S)-pentane-2,4-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) is a compound formed by the combination of benzoic acid and (2S,4S)-pentane-2,4-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while (2S,4S)-pentane-2,4-diol is a chiral diol with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) typically involves the esterification of benzoic acid with (2S,4S)-pentane-2,4-diol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in (2S,4S)-pentane-2,4-diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid or bromobenzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and carboxyl groups, influencing biochemical processes.
Comparación Con Compuestos Similares
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can be compared to other similar compounds, such as:
Benzoic acid–(2R,4R)-pentane-2,4-diol (2/1): The enantiomeric form with different stereochemistry.
Benzoic acid–(2S,4S)-butane-2,4-diol (2/1): A similar compound with a shorter carbon chain.
Benzoic acid–(2S,4S)-hexane-2,4-diol (2/1): A similar compound with a longer carbon chain.
The uniqueness of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) lies in its specific stereochemistry and the balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
79487-81-3 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
benzoic acid;(2S,4S)-pentane-2,4-diol |
InChI |
InChI=1S/2C7H6O2.C5H12O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(6)3-5(2)7/h2*1-5H,(H,8,9);4-7H,3H2,1-2H3/t;;4-,5-/m..0/s1 |
Clave InChI |
LUVGQVZKKKPFFA-BFEIYTHUSA-N |
SMILES isomérico |
C[C@@H](C[C@H](C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(CC(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


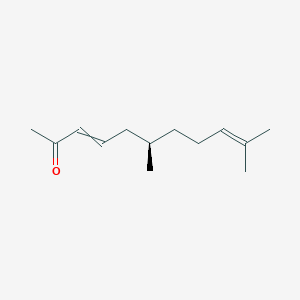
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
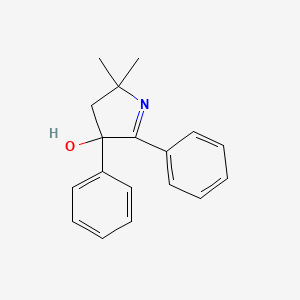
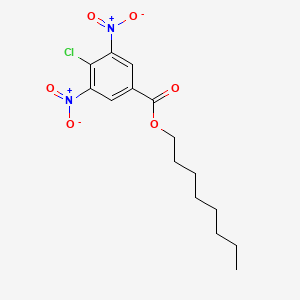
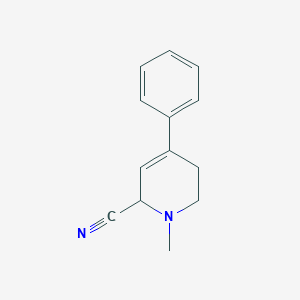
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

